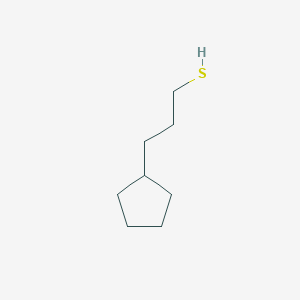

3-Cyclopentylpropane-1-thiol

Description

Evolution of Thiol Chemistry in Advanced Organic Transformations

Thiol chemistry, once primarily associated with strong, often unpleasant odors, has undergone a remarkable evolution. bohrium.com Initially, the focus was on simple reactions like oxidation to disulfides. However, the field has expanded dramatically, with thiols now recognized as highly versatile functional groups in organic synthesis. nih.govrsc.org The development of "click chemistry," a concept emphasizing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has been particularly influential. nih.gov

The thiol-ene and thiol-yne reactions are prime examples of click chemistry that have gained prominence. nih.gov These reactions, which involve the addition of a thiol across a double or triple bond, can be initiated by radicals (often photochemically) or proceed via a Michael addition. rsc.org Their efficiency and functional group tolerance have made them invaluable tools for polymer synthesis, surface modification, and the creation of complex biomaterials. rsc.orgrsc.orgresearchgate.net This evolution has positioned thiols as crucial building blocks in materials science and medicinal chemistry. nih.govrsc.org

Significance of Cyclopentyl Moieties in Molecular Design

The cyclopentyl group, a five-membered aliphatic ring, is a prevalent structural motif in a multitude of biologically active molecules and functional materials. Its significance lies in the unique conformational properties it imparts to a molecule. The non-planar, puckered nature of the cyclopentane (B165970) ring can provide a rigid scaffold, influencing the three-dimensional arrangement of other functional groups and thereby affecting interactions with biological targets. nih.gov

In medicinal chemistry, the incorporation of a cyclopentyl moiety is a common strategy to enhance the metabolic stability of a drug candidate, improve its binding affinity to a target protein, and optimize its pharmacokinetic profile. nih.govnih.gov The cyclopentyl group can act as a lipophilic spacer or be used to explore the steric requirements of a binding pocket. Its unique structural and electronic properties make it a valuable tool for medicinal chemists in the design of novel therapeutics. nih.gov

Contextualizing 3-Cyclopentylpropane-1-thiol (B6155156) within Current Chemical Research Paradigms

This compound (C8H16S) is a molecule that combines the key features of both a thiol and a cyclopentyl group. Its structure, consisting of a cyclopentyl ring connected to a three-carbon chain terminating in a thiol group, makes it a potentially valuable building block in various areas of chemical research. While detailed research findings on this specific compound are not extensively documented in publicly available literature, its constituent parts suggest its potential utility.

The thiol group provides a reactive handle for a variety of transformations, including the powerful thiol-ene click reaction for surface functionalization or polymer synthesis. rsc.orgrsc.orgresearchgate.net The cyclopentyl moiety, separated from the thiol by a propyl linker, can influence the physical and biological properties of any larger molecule it is incorporated into. nih.gov Therefore, this compound can be viewed as a bifunctional building block with potential applications in materials science, as a precursor for drug development, and as a reagent in targeted organic synthesis.

Chemical and Physical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C8H16S | |

| Molecular Weight | 144.28 g/mol |

Note: Detailed experimental values for properties such as boiling point and density are not widely reported in scientific literature.

Synthesis and Reactivity

A common synthetic route to this compound involves a two-step process. The first step is the reaction of cyclopentylmethyl bromide with thiourea (B124793). This is followed by hydrolysis of the resulting isothiouronium salt to yield the final thiol product. This reaction is typically carried out in a solvent such as ethanol (B145695) and may require heating.

As a thiol, this compound is expected to undergo reactions characteristic of this functional group. These include:

Oxidation: In the presence of mild oxidizing agents, it can be oxidized to form the corresponding disulfide, bis(3-cyclopentylpropyl) disulfide.

Nucleophilic Substitution: The thiol group is nucleophilic and can participate in substitution reactions, for example, with alkyl halides.

Thiol-Ene Reaction: The thiol group can readily add across carbon-carbon double bonds in the presence of a radical initiator or under photochemical conditions, making it a useful reagent in click chemistry applications. rsc.org

Research Applications and Future Directions

Given the limited specific research data available for this compound, its applications are largely inferred from the known reactivity of its constituent functional groups.

The presence of the thiol group makes it a prime candidate for use in materials science , particularly for the functionalization of surfaces. rsc.orgrsc.orgresearchgate.net By grafting this molecule onto a surface via the thiol-ene reaction, the cyclopentyl group can be used to tailor the surface properties, for example, by increasing its hydrophobicity.

In medicinal chemistry , this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. nih.govnih.gov The cyclopentyl moiety could be incorporated to enhance the pharmacological properties of a lead compound.

Future research on this compound would benefit from a thorough characterization of its physical and spectroscopic properties. Furthermore, exploring its reactivity in various synthetic transformations and evaluating the properties of materials and molecules derived from it would provide a clearer picture of its potential in both academic and industrial research.

Properties

Molecular Formula |

C8H16S |

|---|---|

Molecular Weight |

144.28 g/mol |

IUPAC Name |

3-cyclopentylpropane-1-thiol |

InChI |

InChI=1S/C8H16S/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-7H2 |

InChI Key |

QKTXWHRTHKTODG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCCS |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Cyclopentylpropane 1 Thiol

Historical and Contemporary Synthetic Routes to Alkyl Thiols

The preparation of alkyl thiols has evolved, with several reliable methods being predominant in both laboratory and industrial settings. These routes typically involve the introduction of a thiol group (-SH) onto an alkyl backbone.

Thiocarboxylic Acid Ester Hydrolysis Pathways

One established method for synthesizing thiols involves the use of thiocarboxylic acids and their esters. organic-chemistry.orgnih.gov Thiocarboxylic acids (R-COSH) are sulfur analogs of carboxylic acids where a thiol group replaces a hydroxyl group. wikipedia.org The general strategy involves the S-alkylation of a thioacetate (B1230152) salt with an alkyl halide to form a thioester (or thioacetate). wikipedia.orgbohrium.com This intermediate is then hydrolyzed, typically under basic conditions, to yield the final thiol. ias.ac.in

The process can be summarized in two main steps:

Formation of Thioester : An alkyl halide reacts with a salt of a thiocarboxylic acid, such as potassium thioacetate. The thioacetate ion acts as a nucleophile, displacing the halide to form an S-alkyl thioacetate. wikipedia.org

Hydrolysis : The resulting thioester is cleaved using a base (like sodium hydroxide) or acid to produce the thiol and a carboxylate salt. ias.ac.inlibretexts.org

This pathway is valued for its ability to produce thiols with high purity, as it avoids the formation of disulfide or sulfide (B99878) byproducts that can occur in other methods. bohrium.com Various reagents have been explored for the deprotection of the thioacetate to optimize yield and reaction conditions. ias.ac.in

Thiourea (B124793) Adduct Formation and Subsequent Hydrolysis

A widely used and effective method for preparing thiols from alkyl halides proceeds via an S-alkylisothiouronium salt intermediate. libretexts.orgpressbooks.pub This route is particularly advantageous because it prevents the common side reaction where the product thiol reacts with the starting alkyl halide to form a sulfide. jove.comjove.com

The reaction mechanism consists of two key stages:

S-alkylation of Thiourea : The sulfur atom in thiourea acts as a potent nucleophile, attacking the alkyl halide in an SN2 reaction. libretexts.orgwikipedia.org This forms a stable, often crystalline, S-alkylisothiouronium salt. ias.ac.inpressbooks.pub

Hydrolysis : The isothiouronium salt is then hydrolyzed, typically with an aqueous base such as sodium or potassium hydroxide, to liberate the free thiol. jove.comwikipedia.org

This method is robust and applicable to a wide range of primary and secondary alkyl halides for synthesizing the corresponding thiols. ias.ac.inpearson.com

Nucleophilic Substitution Reactions for Thiol Synthesis

The most direct approach to thiol synthesis is through a nucleophilic substitution (SN2) reaction. jove.com This involves reacting an alkyl halide with a sulfur-containing nucleophile. cas.cn The most common nucleophile for this purpose is the hydrosulfide (B80085) anion (-SH), typically sourced from sodium hydrosulfide (NaSH). jove.comchemistrysteps.com

In this reaction, the hydrosulfide anion displaces the halide ion from the alkyl halide to form the thiol. jove.com However, this method has a significant limitation: the thiol product is itself a strong nucleophile (as the thiolate anion, RS⁻, under basic conditions) and can react with another molecule of the alkyl halide. libretexts.orgpressbooks.pub This secondary reaction leads to the formation of a dialkyl sulfide (R-S-R) as an undesirable byproduct, which can complicate purification and reduce the yield of the desired thiol. jove.comjove.com To mitigate this issue, a large excess of the hydrosulfide nucleophile is often used. chemistrysteps.com

Specific Preparation Methods for 3-Cyclopentylpropane-1-thiol (B6155156)

The general synthetic strategies for alkyl thiols are directly applicable to the targeted synthesis of this compound.

Synthesis from Cyclopentylmethyl Bromide via Thiourea Intermediate

A specific and documented method for preparing this compound involves the reaction of a cyclopentyl-containing alkyl halide with thiourea. The synthesis typically starts from cyclopentylmethyl bromide. The reaction proceeds as follows:

Formation of the Isothiouronium Salt : Cyclopentylmethyl bromide is reacted with thiourea. The nucleophilic sulfur of thiourea displaces the bromide ion to form an intermediate S-(3-cyclopentylpropyl)isothiouronium salt.

Hydrolysis : The resulting salt is subsequently hydrolyzed with a base, which cleaves the C-S bond of the intermediate, yielding this compound.

This pathway is favored for its reliability and the avoidance of sulfide byproducts, ensuring a cleaner reaction profile. libretexts.orgjove.com

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of this compound, particularly via the thiourea route, is dependent on carefully controlled reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and purification methods. researchgate.net

Commonly, solvents like ethanol (B145695) are used for the initial reaction between the alkyl halide and thiourea, and heat is often applied to facilitate the formation of the isothiouronium salt. The subsequent hydrolysis step also requires controlled conditions to ensure complete conversion and maximize the yield of the final thiol product.

Table 1: General Parameters for Optimization of Thiol Synthesis

| Parameter | Condition | Expected Outcome on Yield and Purity |

| Solvent | Ethanol, Methanol, Water | Affects solubility of reactants and can influence reaction rates. Ethanol is a common choice for these reactions. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but can also lead to more side products. Optimal temperature balances rate and selectivity. acs.org |

| Base for Hydrolysis | Sodium Hydroxide, Potassium Hydroxide | The choice and concentration of the base can affect the efficiency of the hydrolysis of the isothiouronium salt. wikipedia.org |

| Reactant Ratio | Molar ratio of alkyl halide to thiourea | Using an appropriate ratio is crucial to drive the reaction to completion without excess unreacted starting materials. |

| Purification | Distillation, Chromatography | The final purity of this compound depends heavily on the chosen purification technique to remove byproducts and unreacted reagents. |

Influence of Solvent Systems and Temperature

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate and yield of S\textsubscript{N}2 reactions, including the synthesis of this compound. chemistry.coachuci.edusolubilityofthings.comlibretexts.org

Solvent Systems: Polar aprotic solvents are generally favored for S\textsubscript{N}2 reactions as they can solvate the cation of the nucleophilic salt while not strongly solvating the anion, thus preserving its nucleophilicity. chemistry.coachsolubilityofthings.comlibretexts.org In the context of thiol synthesis from alkyl halides, solvents such as acetone (B3395972) and dimethylformamide (DMF) have been shown to be effective. ias.ac.in The use of polar protic solvents, like ethanol and water, is also common, particularly for the hydrolysis step. While polar protic solvents can solvate and stabilize the transition state, they can also solvate the nucleophile, potentially reducing its reactivity. libretexts.org The selection of the solvent system is therefore a balance between reactant solubility and maximizing the nucleophilic character of the sulfur reagent.

Temperature: The application of heat is a common practice to increase the rate of reaction in the synthesis of this compound. Generally, an increase in temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions, such as elimination reactions, especially with secondary and tertiary alkyl halides. ias.ac.in For primary alkyl halides like 3-cyclopentylpropyl bromide, the risk of elimination is lower. Optimization of the temperature is crucial to ensure a good yield of the desired thiol without promoting unwanted byproducts.

Table 1: Representative Data on the Influence of Solvent and Temperature on Thiol Synthesis from Primary Alkyl Halides This table presents illustrative data from studies on analogous primary alkyl halides to demonstrate the general effects of solvent and temperature, as specific data for this compound is not readily available in the literature.

| Alkyl Halide | Sulfur Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromobutane | Thiourea | Ethanol | Reflux | 3 | ~85 |

| 1-Bromooctane | Thiourea | DMF | 80 | 2 | >90 |

| 1-Chlorohexane | KSH | Acetone | 50 | 4 | ~75 |

| 1-Bromododecane | NaSH | Water | 100 | 1 | ~90 |

Catalytic Enhancements in Thiol Synthesis

While the direct reaction of an alkyl halide with a sulfur nucleophile is often efficient, catalytic methods can enhance the reaction rate and yield. In the context of S\textsubscript{N}2 reactions for thiol synthesis, phase-transfer catalysts (PTCs) are particularly relevant. PTCs facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the alkyl halide is located, thereby accelerating the reaction. Common PTCs include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) iodide (TBAI). scispace.com

The addition of iodide salts, such as sodium iodide or potassium iodide, can also act as a catalyst in reactions involving alkyl chlorides or bromides. The iodide ion is a better nucleophile and a better leaving group than chloride or bromide. It can first displace the original halide to form an alkyl iodide in situ, which then reacts more rapidly with the sulfur nucleophile. nih.gov

Alternative and Emerging Synthetic Approaches

Green Chemistry Principles in Thiol Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. rsc.orgresearchgate.net In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: The traditional synthesis using thiourea has good atom economy, as most atoms from the reactants are incorporated into the final product or useful byproducts. solubilityofthings.com

Use of Safer Solvents: Efforts are being made to replace traditional volatile organic solvents with greener alternatives. Water is an excellent green solvent, and its use in the hydrolysis step is advantageous. organic-chemistry.org For the initial S\textsubscript{N}2 reaction, the use of polyethylene (B3416737) glycol (PEG) has been explored as a recyclable and non-toxic solvent for similar reactions. researchgate.net Solvent-free conditions, where the reaction is run neat, represent an ideal green approach where feasible. scispace.com

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this compound from its common starting materials, a broader green chemistry perspective would encourage the development of synthetic routes from renewable resources.

Continuous Flow Methodologies for Industrial Production

Continuous flow chemistry offers several advantages for the industrial production of chemicals like this compound, including improved safety, better heat and mass transfer, and the potential for automation and process control. nih.gov The synthesis of thiols can be adapted to a continuous flow process. For instance, a packed-bed reactor containing a solid-supported reagent or catalyst could be used. The alkyl halide solution would be continuously passed through the reactor to form the intermediate, which would then flow into a second reactor for hydrolysis and purification. This approach allows for a more efficient and scalable production process compared to traditional batch methods. ias.ac.innih.gov

Derivatization Strategies for Synthetic Utility

The thiol group in this compound is a versatile functional group that can be readily converted into other sulfur-containing moieties, enhancing its synthetic utility.

Formation of Thioethers and Disulfides

Thioethers (Sulfides): this compound can be converted to unsymmetrical thioethers through nucleophilic substitution reactions. The thiol is first deprotonated with a base (e.g., sodium hydroxide, sodium hydride) to form the corresponding thiolate anion. This highly nucleophilic thiolate can then react with an alkyl halide in an S\textsubscript{N}2 reaction to form a thioether. libretexts.orgresearchgate.netnih.govsemanticscholar.orgyoutube.compearson.com

Disulfides: Thiols can be oxidized to form disulfides. This is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents. libretexts.orgchemistrysteps.comscispace.comnih.govodu.eduresearchgate.net Common reagents for this transformation include hydrogen peroxide (often catalyzed by iodide ions), iodine, and bromine. organic-chemistry.orgresearchgate.net The reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol.

Table 2: Common Derivatization Reactions of Primary Thiols This table provides representative examples of reagents and conditions for the derivatization of primary thiols, which are applicable to this compound.

| Derivative | Reagents and Conditions | General Yield Range (%) |

|---|

Thiol-Ene and Thiol-Yne Click Chemistry Applications

Thiol-ene and thiol-yne reactions are powerful examples of click chemistry, characterized by their high efficiency, stereoselectivity, and rapid reaction rates under mild conditions. These reactions proceed via a radical-mediated addition of a thiol to an unsaturated carbon-carbon bond (an alkene or 'ene' and an alkyne or 'yne'), resulting in the formation of a stable thioether linkage.

The general mechanism for the thiol-ene reaction involves the initiation of a thiyl radical from the thiol, typically through the use of light, heat, or a radical initiator. This thiyl radical then adds to the alkene in an anti-Markovnikov fashion to create a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule regenerates the thiyl radical, which can then participate in further propagation steps. This process is advantageous for creating uniform polymer networks and for surface functionalization.

While specific research detailing the application of this compound in thiol-ene and thiol-yne reactions is not extensively documented in publicly available literature, its behavior can be extrapolated from the well-established principles of these reactions with other alkyl thiols. The cyclopentyl group is not expected to interfere with the fundamental radical addition mechanism.

The thiol-yne reaction follows a similar radical-mediated pathway, with the initial addition of the thiyl radical to an alkyne forming a vinyl sulfide. This can potentially undergo a second addition with another thiol molecule, leading to 1,2-dithioether or 1,1-dithioacetal products, depending on the reaction conditions and the structure of the alkyne. This dual addition capability makes thiol-yne reactions particularly useful for creating highly cross-linked polymer networks and for the synthesis of dendrimers.

The table below outlines the general conditions and expected outcomes for the participation of an alkyl thiol like this compound in these click chemistry reactions.

| Reaction Type | Reactants | Initiator/Catalyst | Typical Conditions | Expected Product with this compound |

| Thiol-Ene | This compound, Alkene | Photoinitiator (e.g., DMPA), Thermal Initiator (e.g., AIBN), or UV light | Room temperature, various solvents | 3-((3-Cyclopentylpropyl)thio)alkane |

| Thiol-Yne | This compound, Alkyne | Photoinitiator, Thermal Initiator, or Metal Catalysts (e.g., Rh, Ir complexes) | Room temperature or elevated temperature, various solvents | Mono-adduct: (E/Z)-1-((3-Cyclopentylpropyl)thio)alkene; Di-adduct: 1,1- or 1,2-bis((3-Cyclopentylpropyl)thio)alkane |

Thiol-Thioester Exchange Reactions in Organic Media

Thiol-thioester exchange is a form of dynamic covalent chemistry, where a thiol reacts with a thioester to form a new thioester and a new thiol. This reversible reaction is particularly valuable in the development of dynamic materials, such as self-healing polymers and adaptable networks, as the exchange allows for the rearrangement of covalent bonds under specific stimuli like changes in pH or temperature.

The reaction proceeds through the nucleophilic attack of a thiolate anion on the electrophilic carbonyl carbon of the thioester. The rate and equilibrium of the exchange are influenced by several factors, including the pKa of the thiols involved, the nature of the solvent, and the presence of a catalyst, which is often a base that facilitates the formation of the reactive thiolate. In organic media, the choice of solvent polarity and the type of base or nucleophilic catalyst are crucial for controlling the reaction kinetics. nih.gov

While specific studies detailing the participation of this compound in thiol-thioester exchange reactions are limited, its reactivity can be inferred from general studies on alkyl thiols. The equilibrium of the exchange will favor the formation of the thioester from the thiol with the higher pKa (less acidic).

The table below summarizes the key aspects of thiol-thioester exchange reactions in an organic solvent context, which would be applicable to this compound.

| Parameter | Influence on Thiol-Thioester Exchange | Relevance to this compound |

| Thiol pKa | The thiol with the lower pKa (more acidic) is more readily deprotonated to the reactive thiolate. The equilibrium favors the acyl group residing on the less acidic thiol (higher pKa). nih.gov | As an alkyl thiol, this compound would have a relatively high pKa compared to aromatic thiols, influencing the direction of the equilibrium. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) generally facilitate the reaction by stabilizing the charged intermediates. nih.gov | The reaction would be expected to proceed more efficiently in these types of solvents. |

| Catalyst | Organic bases (e.g., DBU, triethylamine) or nucleophilic catalysts (e.g., DMAP, phosphines) are often used to deprotonate the thiol and accelerate the exchange. nih.gov | The choice of catalyst would be critical in controlling the rate of exchange involving this compound. |

| Temperature | Increased temperature can increase the rate of exchange but may also favor side reactions. | Optimization of temperature would be necessary to achieve a balance between reaction rate and selectivity. |

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopentylpropane 1 Thiol

Oxidation Reactions and Mechanisms

The sulfur atom in 3-Cyclopentylpropane-1-thiol (B6155156) exists in its most reduced state and is susceptible to oxidation. The oxidation can be controlled to yield specific products, ranging from disulfides to higher oxidation states like sulfonic acids. sci-hub.sebiolmolchem.com

Formation of Disulfides

One of the most characteristic reactions of thiols is their oxidation to disulfides. sci-hub.se In this reaction, two molecules of this compound couple to form one molecule of bis(3-cyclopentylpropyl) disulfide, with the concurrent loss of two hydrogen atoms.

2 R-SH ⟶ R-S-S-R + 2H⁺ + 2e⁻ (where R = 3-cyclopentylpropyl)

This oxidation can be achieved using a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and iodine. sci-hub.se The mechanism of disulfide formation can proceed through several pathways depending on the oxidant and reaction conditions.

Thiol-Disulfide Exchange: The process often involves the formation of a thiolate anion (RS⁻), which is a potent nucleophile. The thiolate can then attack the sulfur atom of another thiol molecule in an Sₙ2-type reaction. nih.gov

Intermediate Pathways: Oxidation can also proceed via a two-step process involving intermediates. For instance, two-electron oxidation can form a sulfenic acid (RSOH) intermediate, which then reacts rapidly with another thiol molecule to yield the disulfide. nih.gov

Radical Mechanisms: One-electron oxidation can generate thiyl radicals (RS•). The recombination of two thiyl radicals forms the disulfide bond. nih.gov

The choice of oxidant and conditions allows for controlled synthesis of the disulfide, preventing over-oxidation to higher states. biolmolchem.comchemrxiv.org

Table 1: Common Reagents for Thiol to Disulfide Oxidation

| Oxidizing Agent | Typical Conditions |

|---|---|

| Air/Oxygen (O₂) | Often requires a metal catalyst (e.g., Fe³⁺, Cu²⁺) and basic pH to facilitate thiolate formation. sci-hub.se |

| Hydrogen Peroxide (H₂O₂) | A common and relatively clean oxidant. |

| Iodine (I₂) | Reacts rapidly with thiols in the presence of a base. |

| Dimethyl sulfoxide (B87167) (DMSO) | Can act as an oxidant, often activated by an acid like HI. biolmolchem.com |

Higher Oxidation States of Sulfur

More vigorous oxidation conditions can elevate the sulfur atom beyond the disulfide state to form a series of sulfur oxyacids. sci-hub.se The complete oxidation pathway using a strong oxidant like hydrogen peroxide typically proceeds sequentially from the thiol to sulfenic acid, then to sulfinic acid, and finally to sulfonic acid. acs.orgnih.govacs.org

R-SH → R-SOH → R-SO₂H → R-SO₃H

3-Cyclopentylpropanesulfenic Acid (C₈H₁₆SO): The first and least stable oxidation product. Sulfenic acids are highly reactive and often act as transient intermediates. acs.orgnih.gov

3-Cyclopentylpropanesulfinic Acid (C₈H₁₆SO₂): A more stable oxidation product than sulfenic acid. It can be isolated but is still susceptible to further oxidation. nih.gov

3-Cyclopentylpropanesulfonic Acid (C₈H₁₆SO₃): The final and most stable product of thiol oxidation. The formation of sulfonic acid is generally considered irreversible under biological conditions. nih.govresearchgate.net

Mechanistic studies, often using computational models, show that the oxidation pathway can occur via either the neutral thiol (RSH) or the more reactive anionic thiolate (RS⁻). acs.orgacs.org For all three oxidation steps, the reaction barriers are lower for the anionic pathway. nih.gov In the neutral pathway, the reaction can be facilitated by a solvent-assisted proton-exchange (SAPE) mechanism, where polar solvent molecules help to lower the energy barrier of the transition state. acs.orgacs.org

Table 2: Stepwise Oxidation of this compound

| Compound Name | Chemical Formula | Oxidation State of Sulfur |

|---|---|---|

| This compound | C₈H₁₆S | -2 |

| bis(3-cyclopentylpropyl) disulfide | C₁₆H₃₀S₂ | -1 |

| 3-Cyclopentylpropanesulfenic Acid | C₈H₁₆SO | 0 |

| 3-Cyclopentylpropanesulfinic Acid | C₈H₁₆SO₂ | +2 |

Reduction Reactions

Reduction of this compound involves the cleavage of the carbon-sulfur bond.

Desulfurization Pathways

Desulfurization is a reductive process that removes the thiol group from the molecule, replacing it with a hydrogen atom. This transformation effectively converts the thiol into its corresponding hydrocarbon, cyclopentylpropane. This reaction is typically accomplished using strong reducing agents capable of cleaving the stable C-S bond.

A common laboratory method for desulfurization involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄), which provides a source of hydride ions (H⁻) to displace the sulfur group. The reaction generally proceeds with the formation of hydrogen sulfide (B99878) (H₂S) as a byproduct.

More recently, novel desulfurization methods have been developed, such as low-energy visible light-induced desulfurization (LEnVLD). nih.gov While primarily developed for protein synthesis, these methods highlight modern approaches that utilize photocatalysts and light energy to achieve C-S bond cleavage under very mild conditions, often with high selectivity and speed. nih.gov

Nucleophilic Substitution Reactions

The thiol group can be readily deprotonated by a base to form the corresponding thiolate anion (C₅H₉(CH₂)₃S⁻). This thiolate is a soft and effective nucleophile that can participate in a variety of substitution reactions, most notably S-alkylation with alkyl halides to form thioethers (sulfides).

R-SH + Base ⇌ R-S⁻ + HBase⁺ R-S⁻ + R'-X → R-S-R' + X⁻ (where R = 3-cyclopentylpropyl and X = halide)

Impact of Cyclopentyl Group Steric and Electronic Effects on Reactivity

The reactivity of the thiol group in nucleophilic substitution is influenced by both the steric and electronic nature of the attached alkyl group. nih.govrsc.org

Electronic Effect: The 3-cyclopentylpropyl group is a simple alkyl group. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This slightly increases the electron density on the sulfur atom, which could marginally enhance the nucleophilicity of the corresponding thiolate anion. However, this electronic effect is generally minor for alkyl groups.

Steric Effect: Steric hindrance plays a crucial role in determining the accessibility of a nucleophilic center. nih.govresearchgate.netnih.gov A bulky group attached near the reactive site can impede the approach of an electrophile, slowing down the reaction rate. In the case of this compound, the bulky cyclopentyl ring is separated from the reactive thiol group by a flexible three-carbon propane (B168953) chain. This spacer significantly mitigates the steric hindrance of the cyclopentyl ring. The rotation around the C-C single bonds of the propane chain allows the terminal -CH₂SH group to adopt a conformation that is accessible to attacking reagents. Consequently, the steric effect of the cyclopentyl group on the nucleophilicity of the thiol is minimal, and the thiol is expected to react at a rate comparable to other primary, long-chain alkanethiols.

Table 3: Analysis of Steric and Electronic Effects

| Factor | Influence of 3-Cyclopentylpropyl Group | Impact on Nucleophilic Reactivity |

|---|---|---|

| Electronic Effect | Weakly electron-donating (inductive effect). | Minor enhancement of thiolate nucleophilicity. |

| Steric Effect | The bulky cyclopentyl ring is spatially distant from the -SH group due to the three-carbon spacer. | Minimal steric hindrance at the sulfur atom, allowing for facile reaction. |

Reaction Kinetics with Various Electrophiles

The thiol group of this compound is a potent nucleophile, readily reacting with a wide array of electrophiles. The rate of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the presence of catalysts.

Thiols, in general, are more acidic than their alcohol counterparts, and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. masterorganicchemistry.comchemistrysteps.com The acidity of this compound is expected to be in the typical range for alkyl thiols. The reaction kinetics with electrophiles often follow second-order rate laws, being dependent on the concentrations of both the thiol and the electrophile.

The table below presents a hypothetical comparison of reaction rates for different thiols with a generic electrophile to illustrate the expected impact of structure on reactivity.

| Thiol | Relative Rate | Factors Influencing Reactivity |

| Methanethiol | High | Low steric hindrance |

| 1-Propanethiol | Moderate-High | Increased chain length, minimal steric hindrance |

| This compound | Moderate | Bulky cyclopentyl group may introduce steric hindrance |

| 2-Propanethiol (B166235) (Secondary) | Lower | Increased steric hindrance at the alpha-carbon |

| tert-Butylthiol (Tertiary) | Low | Significant steric hindrance |

This table is illustrative and based on general principles of chemical reactivity. Actual rates would need to be determined experimentally.

Addition Reactions Involving the Thiol Group

The thiol group of this compound can readily participate in addition reactions across unsaturated carbon-carbon bonds, a cornerstone of its chemical reactivity.

Thiol-Michael Addition Mechanisms

The Thiol-Michael addition, or thia-Michael addition, involves the 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound. researchgate.net This reaction is highly efficient and can be catalyzed by either a base or a nucleophile.

Base-Catalyzed Mechanism: In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the Michael acceptor, forming an enolate intermediate. Subsequent protonation of the enolate yields the final adduct.

Nucleophile-Initiated Mechanism: A nucleophilic catalyst, such as a phosphine (B1218219), can initiate the reaction by attacking the Michael acceptor to form a zwitterionic intermediate. This intermediate then deprotonates the thiol to generate a thiolate, which proceeds to add to another molecule of the Michael acceptor. This process is often faster and requires lower catalyst loadings than the base-catalyzed pathway.

The structure of this compound, being a primary thiol, is well-suited for Thiol-Michael additions. The steric bulk of the cyclopentyl group is relatively distant from the reactive thiol center and is not expected to significantly hinder the approach to the Michael acceptor.

Hydrothiolation of Unsaturated Systems

Hydrothiolation, also known as the thiol-ene reaction, is the addition of a thiol across a carbon-carbon double or triple bond. This reaction can proceed via two primary mechanisms: a radical-mediated pathway or a catalyzed Michael-type addition.

Radical-Mediated Hydrothiolation: This mechanism is typically initiated by light, heat, or a radical initiator. A thiyl radical (RS•) is generated, which then adds to the unsaturated system. The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. This reaction generally follows an anti-Markovnikov regioselectivity.

Catalyzed Hydrothiolation: In the presence of a suitable catalyst, the hydrothiolation can proceed through a mechanism similar to the Thiol-Michael addition, particularly if the unsaturated system is activated by an electron-withdrawing group.

Given its structure, this compound would be an effective participant in hydrothiolation reactions. The primary nature of the thiol allows for efficient chain transfer in radical processes.

Exploration of Reaction Orthogonality and Chemoselectivity

Reaction orthogonality refers to the ability to perform multiple, distinct chemical reactions in the same pot without them interfering with one another. Chemoselectivity, a related concept, is the preferential reaction of a reagent with one functional group over another.

In the context of this compound, its high nucleophilicity makes it a strong candidate for chemoselective reactions. For instance, in a molecule containing both a thiol and an alcohol or amine group, the thiol can often be selectively reacted with certain electrophiles under specific conditions. This is due to the greater nucleophilicity of sulfur compared to oxygen and nitrogen in many solvent systems. acs.org

The following table outlines the general reactivity of different nucleophiles, which informs the potential for chemoselective reactions involving this compound.

| Nucleophile | Relative Nucleophilicity (Protic Solvents) | Key Factors |

| Thiolate (RS⁻) | High | High polarizability, weaker base than alkoxide masterorganicchemistry.com |

| Amine (RNH₂) | Moderate | Good nucleophile, also basic |

| Alcohol (ROH) | Low | Less nucleophilic than amines and thiols |

This table provides a general comparison; specific reactivity depends on the reaction conditions and the structure of the reactants.

The steric hindrance provided by the cyclopentyl group in this compound could also be exploited to achieve chemoselectivity. In reactions where steric access to the nucleophilic center is a limiting factor, this thiol might react more slowly than less hindered thiols, allowing for discrimination between different thiol-containing molecules. However, as previously noted, the impact of sterics on thiol reactivity is often less pronounced than for smaller nucleophiles. nsf.gov

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscapes

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules like 3-Cyclopentylpropane-1-thiol (B6155156). nih.gov By simulating the atomic motions over time, MD can reveal the accessible conformations and the dynamics of their interconversion. nih.gov

For alkanethiols, MD simulations have been instrumental in understanding the conformational properties of both linear and branched chains. shareok.org These studies show that the conformational landscape is governed by a delicate balance of steric interactions and weaker intramolecular forces. In the case of this compound, MD simulations would likely reveal a variety of folded and extended structures, with the cyclopentyl ring adopting its characteristic envelope and twist conformations. The simulation temperature plays a critical role, as higher temperatures provide the necessary energy to overcome rotational barriers, allowing for a more thorough exploration of the conformational space. nih.gov

Table 1: Representative Conformational Data from MD Simulations of Analogous Alkanes

| Molecule | Simulation Temperature (K) | Key Findings |

|---|---|---|

| Cyclohexane | 400 - 1200 | Observation of chair-chair and twist-boat interconversions. nih.gov |

| Methyl-substituted cyclohexanes | 400 - 1200 | Correlation between simulation temperature and ring inversion barriers. nih.gov |

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure and geometry of molecules with high accuracy. nih.gov For this compound, DFT calculations would be employed to optimize the geometries of various conformers and determine their relative energies.

Studies on simpler thiols, such as n-propanethiol, have utilized DFT to identify the most stable conformers. nih.gov For instance, research on n-propanethiol and 2-propanethiol (B166235) identified four and two low-energy conformers, respectively, by considering rotations around the C-C and C-S bonds. nih.gov These calculations have shown excellent agreement with experimental data. nih.gov For this compound, a similar approach would involve systematically rotating the dihedral angles of the propyl chain and considering the different puckering states of the cyclopentyl ring to locate all energy minima on the potential energy surface.

Electronic Structure and Bonding Analysis

The electronic structure of this compound dictates its reactivity. Understanding the distribution of electrons and the nature of its molecular orbitals is fundamental to predicting how it will interact with other molecules.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and shapes of these orbitals provide significant insights into a molecule's reactivity. taylorandfrancis.com

For a thiol like this compound, the HOMO is typically localized on the sulfur atom, specifically on its lone pair electrons. This makes the thiol group a good nucleophile. The LUMO, on the other hand, is generally associated with the σ* anti-bonding orbital of the S-H bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. taylorandfrancis.com Theoretical studies on similar molecules can provide estimates for these energy levels.

Table 2: Calculated Frontier Orbital Energies for a Related Thiol (Allyl Mercaptan)

| Medium | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Vacuum | -8.87 | -0.14 | 8.73 |

| Water | -8.90 | -0.15 | 8.75 |

| Benzene | -8.88 | -0.14 | 8.74 |

Data adapted from DFT calculations on allyl mercaptan. nih.gov

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule is a critical factor in determining its interactions with other polar molecules and ions. The electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

In this compound, the electronegative sulfur atom would create a region of negative electrostatic potential, while the hydrogen atom of the thiol group would be a site of positive potential. Studies on n-propanethiol have shown that the sulfur atom and certain hydrogen atoms are key interaction sites. nih.gov For alkanethiols adsorbed on metal surfaces, significant charge transfer can occur, altering the electronic properties of both the molecule and the surface. researchgate.netcore.ac.uk

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions, including the structures of transition states and the calculation of activation energies.

For thiols, a common reaction is the thiol-ene reaction, where a thiol adds across a double bond. wikipedia.org This reaction can proceed through a radical mechanism, which can be initiated by light or heat. wikipedia.orgacs.org Computational studies can model the individual steps of this reaction, from the initial formation of a thiyl radical to the propagation and chain-transfer steps. wikipedia.orgacs.org

Another important reaction of thiols is their oxidation to disulfides. nih.gov This process can occur through various mechanisms, including a one-step SN2 type reaction or a two-step process involving a sulfenic acid intermediate. nih.gov DFT calculations can be used to model the transition states and intermediates of these pathways, providing a deeper understanding of the reaction kinetics and thermodynamics. researchgate.net

Table 3: Common Reactions of Thiols and Their Mechanistic Insights

| Reaction | Mechanism Type | Key Intermediates/Transition States |

|---|---|---|

| Thiol-ene Reaction | Radical Addition | Thiyl radical, Carbon-centered radical wikipedia.orgacs.org |

| Thiol-Disulfide Exchange | SN2 | Trisulfide-like transition state nih.gov |

Transition State Identification and Reaction Pathway Mapping

The study of chemical reactions involving this compound can be greatly illuminated by mapping the potential energy surface. This involves identifying the stable reactants and products, as well as the high-energy transition states that connect them. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these complex processes.

A representative reaction for thiols is their oxidation to form disulfides. For this compound, this would proceed via the formation of a thiyl radical intermediate. The reaction pathway can be mapped by calculating the geometries and energies of the species involved.

Reaction Pathway Steps for Oxidation:

Hydrogen Abstraction: The initial step involves the abstraction of the hydrogen atom from the sulfhydryl group (-SH) of two this compound molecules to form two thiyl radicals.

Radical Recombination: The two resulting 3-cyclopentylpropane-1-thiyl radicals then combine to form the disulfide, 1,2-bis(3-cyclopentylpropyl)disulfane.

Computational modeling can identify the transition state for the initial hydrogen abstraction, which is a critical step in understanding the reaction kinetics. For instance, in the context of thiol-Michael addition reactions, a common reaction for thiols, the mechanism involves the formation of a thiolate anion which then attacks an electrophilic double bond. acs.orgsquarespace.com The transition state for this nucleophilic attack would feature a partially formed carbon-sulfur bond and a developing negative charge on the carbon framework. acs.org While the specific energetics are unique to each reaction, the principles of identifying these fleeting structures are a cornerstone of computational chemistry.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Once the critical points on the potential energy surface (reactants, transition states, and products) have been identified, various kinetic and thermodynamic parameters can be calculated. These parameters provide quantitative insights into the feasibility and rate of a reaction.

Key Parameters:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Even though a reaction might be thermodynamically favorable, it will only proceed if the activation energy barrier can be overcome. nih.gov

Enthalpy of Reaction (ΔH): The difference in enthalpy between the products and reactants. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic reaction. For example, the addition of thiols to enones is generally calculated to be exothermic. acs.org

Gibbs Free Energy of Reaction (ΔG): This parameter combines enthalpy and entropy and is the ultimate indicator of a reaction's spontaneity under constant temperature and pressure.

These parameters are typically calculated using frequency analysis on the optimized geometries, which provides the necessary thermodynamic corrections. For many reactions involving thiols, DFT methods like B3LYP or range-separated functionals such as ωB97X-D are employed to achieve accurate results. acs.orgnih.gov Range-separated functionals are particularly important for correctly modeling reactions involving charge transfer, such as the formation of intermediates in thio-Michael additions. acs.orgsquarespace.com

Below is an illustrative data table of calculated thermodynamic parameters for the oxidation of this compound, based on typical values for thiol oxidations.

| Parameter | Calculated Value (kcal/mol) | Description |

| Activation Energy (Ea) | ~10-15 | Energy barrier for hydrogen abstraction. |

| Enthalpy of Reaction (ΔH) | ~ -50 | Indicates a highly exothermic reaction. |

| Gibbs Free Energy (ΔG) | ~ -55 | Indicates a spontaneous reaction. |

Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

Spectroscopic Property Prediction and Validation (beyond basic identification)

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Predicting NMR chemical shifts computationally can help in assigning experimental spectra, especially for complex molecules or for distinguishing between isomers. frontiersin.org

The process involves optimizing the molecular geometry of this compound using a suitable level of theory (e.g., DFT with a functional like B3LYP or MP2) and then calculating the NMR shielding tensors. nih.gov These are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been significantly enhanced by the development of sophisticated quantum chemical methods and even machine learning algorithms trained on large datasets of experimental and calculated values. frontiersin.orgnih.gov

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | 2.51 (t) | 25.8 |

| C2 (CH₂) | 1.65 (m) | 33.5 |

| C3 (CH₂) | 1.52 (m) | 39.1 |

| C4 (CH) | 1.75 (m) | 45.2 |

| C5, C9 (CH₂) | 1.60 (m) | 32.7 |

| C6, C8 (CH₂) | 1.15 (m) | 25.1 |

| SH | 1.34 (t) | - |

Note: These are illustrative values. The labels (t) for triplet and (m) for multiplet indicate expected splitting patterns.

Vibrational Frequency Analysis (FTIR, Raman) for Structural Interpretation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational frequency analysis can predict the vibrational modes of this compound, which correspond to the absorption peaks in an experimental spectrum. nih.gov

This analysis is performed at the same level of theory as the geometry optimization. The calculations yield a set of vibrational frequencies and their corresponding intensities. It's common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

Key predicted vibrational frequencies for this compound would include:

S-H Stretch: A characteristically weak to medium intensity band in the IR spectrum.

C-H Stretches: Strong bands corresponding to the aliphatic cyclopentyl and propyl groups.

CH₂ Bending/Scissoring: Medium intensity bands.

C-S Stretch: A weak band that can be difficult to identify in an experimental spectrum.

An illustrative table of key predicted vibrational frequencies is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| S-H Stretch | ~2550 | Weak-Medium |

| C-H Stretch (aliphatic) | ~2850-2960 | Strong |

| CH₂ Scissoring | ~1450-1470 | Medium |

| C-S Stretch | ~600-700 | Weak |

Note: These are illustrative values based on typical frequency ranges for these functional groups.

Advanced Analytical Methodologies and Characterization in Research

Chromatographic Method Development for Complex Matrices

The analysis of thiols like 3-Cyclopentylpropane-1-thiol (B6155156) in complex mixtures, such as biological fluids or environmental samples, is challenging due to their reactivity, particularly their susceptibility to oxidation, and often low concentrations. nih.gov Chromatographic methods are central to overcoming these challenges, offering the necessary separation power and, when coupled with appropriate detectors, the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. When coupled with Ultraviolet-Visible (UV/Vis) detection, it provides a robust method for quantification. However, since simple aliphatic thiols lack a strong chromophore, derivatization is often necessary to enhance their UV absorbance and, consequently, the sensitivity of the method. researchgate.net A variety of derivatizing agents can be employed that react specifically with the thiol group to introduce a highly UV-active moiety. nih.gov

For instance, a method for analyzing plasma thiols involves derivatization with 2-chloro-1-methylquinolinium tetrafluoroborate, which allows for detection at 355 nm. nih.gov While this specific method was developed for biological thiols, the principle is directly applicable to the analysis of this compound in complex matrices. The development of such a method would involve optimizing the derivatization reaction conditions (e.g., pH, temperature, and reaction time) and the chromatographic separation parameters (e.g., column chemistry, mobile phase composition, and gradient).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV/Vis, often without the need for derivatization. nih.govrsc.org The high specificity of MS/MS, which involves the selection of a precursor ion and the monitoring of a specific fragment ion, significantly reduces matrix interference. nih.gov For the quantification of this compound, a method could be developed using a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of formic acid to promote protonation. nih.govacs.org The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, with transitions optimized for the parent and product ions of the target analyte. researchgate.net

A key challenge in thiol analysis is preventing their oxidation to disulfides during sample preparation and analysis. nih.govnih.gov This can be addressed by adding reducing agents or by immediate derivatization to protect the thiol group. nih.govnih.gov The table below outlines a hypothetical LC-MS/MS method for the quantification of this compound.

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ion (m/z) | Specific fragment ion |

| Collision Energy | Optimized for maximum signal |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is volatile, its analysis by GC can be hampered by its polarity and potential for adsorption onto the stationary phase, leading to poor peak shape and reduced sensitivity. nih.gov Derivatization is a common strategy to overcome these issues by converting the thiol into a less polar and more volatile derivative. nih.gov

Several derivatization reagents are available for thiols. For example, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the thiol group with a trimethylsilyl (B98337) (TMS) group, a process known as silylation. youtube.com This increases the volatility and thermal stability of the analyte. youtube.com Another approach is methoximation followed by silylation, which is particularly useful for complex samples as it protects carbonyl groups and reduces the number of byproducts. youtube.com

Pentafluorobenzyl bromide (PFBBr) is another effective derivatizing agent that reacts with thiols to form stable derivatives with excellent electron-capturing properties, making them suitable for highly sensitive detection by GC with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.gov The table below summarizes common derivatization strategies for the GC-MS analysis of thiols.

| Derivatization Reagent | Derivative Formed | Advantages |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability. |

| Methoxyamine hydrochloride followed by MSTFA | Oxime-TMS ether | Reduces isomerization and byproducts in complex samples. |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl sulfide (B99878) | Forms stable derivatives with high electron affinity, enabling sensitive detection. |

The development of a GC-MS method for this compound would involve selecting the most appropriate derivatization strategy and optimizing the reaction conditions. The GC parameters, such as the type of capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms), temperature program, and injector settings, would also need to be carefully optimized to achieve good separation and peak shape.

Enantioselective separation is a critical analytical technique for chiral compounds, which are molecules that are non-superimposable mirror images of each other (enantiomers). nih.govyoutube.com Such separations are typically performed using chiral chromatography, where a chiral stationary phase (CSP) is used to differentially interact with the enantiomers, leading to their separation. youtube.com

Based on the chemical structure of this compound, which consists of a cyclopentyl group attached to a propylthiol chain, there are no chiral centers in the molecule. Therefore, it is an achiral compound and does not exist as enantiomers. Consequently, enantioselective separation methodologies are not applicable for the analysis of this compound.

Spectroscopic Characterization Beyond Routine Identification

Beyond the basic identification provided by standard spectroscopic methods, advanced techniques offer a deeper insight into the molecular structure and properties of this compound.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound, two-dimensional (2D) NMR techniques offer a more detailed structural elucidation by revealing correlations between different nuclei. wikipedia.orglibretexts.org

For a molecule like this compound, several 2D NMR experiments would be particularly informative:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It would be used to confirm the connectivity of the protons within the cyclopentyl ring and along the propane (B168953) chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached heteronuclei, in this case, carbon atoms. wikipedia.org It would allow for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). It is invaluable for establishing the connectivity between different parts of the molecule, for instance, connecting the propyl chain to the cyclopentyl ring.

Solid-state NMR could be employed to study the compound in its solid form, providing information about its crystalline structure and molecular packing, which is not accessible from solution-state NMR. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of organic compounds. nih.govresearchgate.net Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 parts per million (ppm). researchgate.net This high mass accuracy allows for the determination of the elemental composition of the molecule, which can be used to confirm the chemical formula of this compound (C₈H₁₆S).

In addition to precise mass determination of the molecular ion, HRMS can be used to obtain high-resolution data for the fragment ions produced in the mass spectrometer. youtube.com The fragmentation pattern of aliphatic thiols is characterized by specific cleavage pathways. For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

Loss of H₂S: A common fragmentation pathway for thiols.

Fragmentation of the cyclopentyl ring: Leading to characteristic ions.

By analyzing the accurate masses of these fragment ions, the fragmentation pathways can be elucidated, providing further confirmation of the molecule's structure. The table below illustrates the expected high-resolution mass data for this compound and a potential key fragment.

| Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₈H₁₇S⁺ | 145.1045 |

| [M-SH]⁺ | C₈H₁₅⁺ | 111.1168 |

This level of detail is crucial for distinguishing this compound from other isomeric compounds and for its confident identification in complex samples.

Raman and FTIR Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) spectroscopy, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These techniques provide a molecular fingerprint, allowing for the identification of key functional groups and offering insights into the compound's conformational isomers.

The most characteristic vibrations for this compound are associated with the thiol (-SH) and the cyclopentyl ring moieties. The S-H stretching vibration typically appears as a weak to medium intensity band in the FTIR spectrum, generally in the range of 2550-2600 cm⁻¹. In the Raman spectrum, this S-H stretch is often more intense and readily identifiable. The C-S stretching vibration is observed in the region of 600-780 cm⁻¹.

Conformational analysis of the flexible propyl chain and the cyclopentyl ring can also be investigated. The cyclopentyl ring can exist in various puckered conformations, such as the envelope and twist forms, which can give rise to distinct vibrational modes in the low-frequency region of the Raman spectrum. The C-C stretching and CH₂ rocking and twisting vibrations of the propyl chain and cyclopentyl ring populate the fingerprint region of the spectra (below 1500 cm⁻¹).

A useful technique for confirming the assignment of the S-H vibrational modes is H/D isotope exchange. rsc.org By dissolving the thiol in a deuterated solvent like D₂O, the thiol proton is replaced by deuterium, resulting in a shift of the S-H bending mode (βCSH) from approximately 850 cm⁻¹ to around 620 cm⁻¹. rsc.org This significant isotopic shift provides unambiguous evidence for the presence of the thiol group.

Pre-resonance Raman spectroscopy has been utilized to study the interaction of thiols with other molecules, which could be a valuable technique for investigating the binding of this compound. nih.gov Furthermore, surface-enhanced Raman scattering (SERS) offers a method for the highly sensitive detection of thiol-containing compounds, which could be applied to trace-level analysis of this compound. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) |

| S-H | Stretching | 2550 - 2600 | Weak to Medium | Medium to Strong |

| C-S | Stretching | 600 - 780 | Weak to Medium | Medium |

| C-S-H | Bending (βCSH) | ~850 | Medium | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong | Strong |

| CH₂ | Scissoring | 1440 - 1480 | Medium | Medium |

| Cyclopentyl Ring | Ring Puckering | Low Frequency | Weak | Medium |

Purity Assessment and Trace Impurity Analysis in Research Samples

Ensuring the purity of research-grade this compound is critical for obtaining reliable and reproducible experimental results. Various analytical techniques are employed to quantify the compound and to detect and identify any trace impurities. amuzainc.com

Development of High-Sensitivity Detection Methods

The detection of this compound, especially at trace levels, often requires highly sensitive analytical methods due to the reactive nature of the thiol group and its potential for interaction with various matrices.

Several advanced methods are available for the sensitive detection of thiols:

Electrochemical Detection: Thiols exhibit a high affinity for gold electrodes, which can be exploited for highly sensitive and reproducible detection. amuzainc.com This method can avoid complex derivatization procedures that are often required for UV-Vis or fluorescence detection. amuzainc.com

Fluorescence Derivatization: Thiols can be reacted with specific fluorescent labeling reagents, such as 5-iodoacetamidofluorescein or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), to produce highly fluorescent adducts. nih.govnih.gov These derivatives can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis with laser-induced fluorescence detection, achieving very low detection limits. nih.govnih.govnih.govresearchgate.net

Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of volatile and non-volatile thiols, respectively. mdpi.comunipd.it These methods offer high selectivity and sensitivity, allowing for the identification and quantification of this compound and its impurities based on their mass-to-charge ratio and fragmentation patterns. unipd.it Derivatization with reagents like 4,4'-dithiodipyridine (DTDP) can be used to enhance the detection of thiols in complex matrices. unipd.it

The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. mdpi.comnih.gov For instance, headspace GC-MS could be a suitable method for analyzing volatile organosulfur compounds like this compound in complex liquid or gaseous samples. nih.gov

Validation of Analytical Methods (LOD, LOQ, Recovery, Repeatability)

The validation of any analytical method developed for the analysis of this compound is crucial to ensure the reliability and accuracy of the results. nih.gov This process involves the determination of several key parameters:

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govsepscience.comchromatographyonline.com These are often determined based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.comresearchgate.net For GC-MS methods, LOD and LOQ values for similar compounds can range from the sub-nanogram to picogram level. researchgate.net For sensitive fluorescence-based methods, LODs can be in the nanomolar to femtomolar range. amuzainc.comnih.govresearchgate.net

Recovery: Recovery studies are performed to assess the efficiency of the entire analytical procedure, including sample preparation and extraction. researchgate.netcopernicus.orgacs.org This is determined by analyzing a sample to which a known amount of this compound has been added (spiked sample) and comparing the measured concentration to the expected concentration. Recoveries are typically expressed as a percentage. copernicus.org For organosulfur compounds, recovery can be affected by the stability of the compound on collection media or during extraction. copernicus.orgcopernicus.org

Repeatability: Repeatability, or intra-assay precision, measures the variation in results obtained from the same sample analyzed multiple times under the same conditions (e.g., same analyst, same instrument, same day). It is usually expressed as the relative standard deviation (RSD) of the measurements. A low RSD indicates high repeatability. For validated HPLC methods, inter- and intra-day precision of less than 3% is achievable. researchgate.net

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be accurately quantified. | Signal-to-Noise Ratio ≥ 10 |

| Recovery | The percentage of the true amount of analyte that is detected by the analytical method. | Typically 80-120% for spiked samples |

| Repeatability (Intra-assay Precision) | The degree of agreement between replicate measurements of the same sample under the same conditions. | Relative Standard Deviation (RSD) < 15% (can be stricter depending on application) |

By rigorously validating the analytical methods, researchers can have confidence in the quality of the data generated for this compound, which is essential for its further study and application in various research fields.

Applications in Materials Science and Polymer Chemistry

Role as a Monomer or Crosslinker in Polymer Synthesis

In polymer synthesis, thiols can serve various roles depending on their functionality. As a monofunctional thiol, 3-Cyclopentylpropane-1-thiol (B6155156) acts primarily as a modifying agent or a chain terminator rather than a crosslinker, a role reserved for molecules with multiple thiol groups (polythiols). Its incorporation into a polymer structure introduces the specific properties of its cyclopentylpropane side chain, allowing for precise tuning of the final material's characteristics.

Thiol-ene polymerization is a powerful and widely used reaction in polymer chemistry, valued for its efficiency, high yields, and insensitivity to oxygen, which allows it to proceed under ambient conditions. wikipedia.org This reaction, which falls under the category of "click chemistry," involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an 'ene'). wikipedia.orgrsc.org The process is typically initiated by UV light or heat and proceeds via a step-growth mechanism, leading to the formation of highly uniform and homogenous polymer networks. wikipedia.orgyoutube.com

The reaction proceeds via an anti-Markovnikov addition, ensuring high regioselectivity. wikipedia.orgillinois.edu When this compound is used in conjunction with multifunctional 'ene' compounds, it can be incorporated into the polymer network. In this role, it modifies the network's properties by introducing the bulky cyclopentyl group, which can influence the material's thermal properties, mechanical strength, and hydrophobicity.

| Feature | Description |

| Reaction Type | Radical-mediated addition of a thiol to an alkene (ene). wikipedia.org |

| Mechanism | Proceeds via a free-radical step-growth polymerization. wikipedia.org |

| Initiation | Typically initiated by UV light or thermal energy in the presence of a photoinitiator. youtube.com |

| Selectivity | Follows an anti-Markovnikov addition pattern. wikipedia.org |

| Advantages | High reaction speed, high yield, stereoselectivity, and low oxygen inhibition. wikipedia.org |

There is a growing demand for polymers that can degrade under specific conditions, which is crucial for applications in biomedicine and sustainable materials. Thiol-ene chemistry provides a versatile platform for creating such materials. rsc.org Degradable polymer networks can be synthesized by incorporating monomers that contain chemically labile bonds, such as acetals or disulfides, into the polymerization mixture. rsc.orgresearchgate.net

For instance, by copolymerizing a multifunctional ene, a multifunctional thiol, and a monomer containing a degradable linkage, a crosslinked network is formed that can be broken down upon exposure to a specific trigger (e.g., acid for an acetal (B89532) group or a reducing agent for a disulfide bond). rsc.orgrsc.org While not providing the degradable link itself, this compound can be included in these formulations to control the network density and impart desired physical properties, such as hydrophobicity, to the final degradable material.

Thiol-based chemistries are central to several dynamic systems. For example, networks containing disulfide bonds can rearrange through thiol-disulfide exchange reactions. Similarly, those with thiourethane linkages can exhibit dynamic behavior. mdpi.com While this compound itself is monofunctional, its corresponding disulfide (bis(3-cyclopentylpropyl) disulfide) could be integrated into a polymer backbone to act as a dynamic linkage. Alternatively, the thiol itself could be used to modify the surface or periphery of a dynamic network, influencing its interaction with other materials while allowing the bulk material to retain its reprocessability.

| Exchange Mechanism | Description | Example Chemistries |

| Associative | An intermediate state is formed where the exchanging partners are chemically linked. The total number of bonds is preserved throughout the process. mdpi.com | Transesterification, Thiol-disulfide exchange |

| Dissociative | The dynamic bond first breaks, generating reactive intermediates that can then form a new bond. This can temporarily reduce the crosslink density. mdpi.com | Diels-Alder reactions, Anilinium salt exchange |

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The ability to precisely control the surface properties of materials is critical for applications ranging from biosensors to anti-fouling coatings. upmc.frnih.gov Thiol chemistry, and specifically the formation of self-assembled monolayers (SAMs), offers a robust method for molecular-level surface engineering. upmc.frresearchgate.net

Thiols exhibit a strong affinity for the surfaces of noble metals, particularly gold, forming a strong gold-sulfur (Au-S) bond. upmc.fr This interaction drives the spontaneous organization of thiol-containing molecules into a highly ordered, dense monolayer film on the substrate surface. upmc.frresearchgate.net this compound is well-suited for this application. When a gold substrate is exposed to a solution containing this compound, the thiol headgroup chemisorbs onto the surface, while the cyclopentylpropane tail orients away from it.

This process transforms the properties of the original substrate. The new surface, composed of a dense layer of cyclopentylpropane groups, will exhibit distinct characteristics, such as increased hydrophobicity and altered adhesive properties. The organization and stability of the SAM are influenced by factors like the length of the alkyl chain. upmc.frresearchgate.net This precise method of surface modification is fundamental in creating tailored interfaces for advanced materials. nih.govnih.gov

| Step | Process |

| 1. Substrate Preparation | A clean, smooth substrate (e.g., gold) is prepared. nih.gov |

| 2. Immersion | The substrate is immersed in a dilute solution of the thiol compound (e.g., this compound). nih.gov |

| 3. Chemisorption | The thiol headgroups (-SH) spontaneously bind to the gold surface, forming strong Au-S bonds. upmc.fr |

| 4. Monolayer Organization | The alkyl chains (cyclopentylpropane tails) slowly organize into a densely packed, ordered layer due to van der Waals interactions. researchgate.net |

| 5. Rinsing | The substrate is rinsed to remove any unbound molecules, leaving a stable, functionalized surface. nih.gov |

Development of Specialty Materials

The integration of this compound into polymers and onto surfaces enables the development of specialty materials with precisely engineered properties.